molecular formula C17H28N2O4S B11508521 1H-Pyrrole-2-carboxylic acid ethyl ester, 4-[(cyclohexylmethanesulfonylamino)methyl]-3,5-dimethyl-

1H-Pyrrole-2-carboxylic acid ethyl ester, 4-[(cyclohexylmethanesulfonylamino)methyl]-3,5-dimethyl-

Cat. No.: B11508521
M. Wt: 356.5 g/mol
InChI Key: JBKDDSSSORWPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl, cyclohexylmethanesulfonamido, and dimethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the ethyl ester group at the 2-position. The cyclohexylmethanesulfonamido group is then attached via a nucleophilic substitution reaction, and finally, the dimethyl groups are introduced through alkylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are employed under conditions that may involve catalysts, solvents, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The cyclohexylmethanesulfonamido group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The pyrrole ring may participate in π-π stacking interactions with aromatic residues in enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-FORMYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Similar in structure but lacks the cyclohexylmethanesulfonamido group.

    ETHYL 4-[(N-METHYLSULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Contains a methylsulfonamido group instead of the cyclohexylmethanesulfonamido group.

    ETHYL 4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Features a phenylmethanesulfonamido group in place of the cyclohexylmethanesulfonamido group.

Uniqueness

The uniqueness of ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexylmethanesulfonamido group enhances its hydrophobicity and potential for specific molecular interactions, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C17H28N2O4S

Molecular Weight

356.5 g/mol

IUPAC Name

ethyl 4-[[cyclohexyl(methylsulfonyl)amino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C17H28N2O4S/c1-5-23-17(20)16-12(2)15(13(3)18-16)11-19(24(4,21)22)14-9-7-6-8-10-14/h14,18H,5-11H2,1-4H3

InChI Key

JBKDDSSSORWPDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(C2CCCCC2)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.